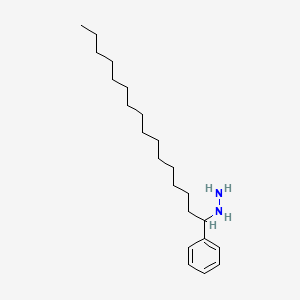
1-Phenylhexadecylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylhexadecylhydrazine is an organic compound characterized by the presence of a phenyl group attached to a hexadecyl chain via a hydrazine linkage
准备方法
The synthesis of 1-Phenylhexadecylhydrazine typically involves the reaction of hexadecylamine with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
化学反应分析
1-Phenylhexadecylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced. Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Hydrolysis: The hydrazine linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and phenylhydrazine.
科学研究应用
1-Phenylhexadecylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 1-Phenylhexadecylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
1-Phenylhexadecylhydrazine can be compared with other hydrazine derivatives, such as phenylhydrazine and hexadecylhydrazine. While phenylhydrazine is primarily used in the synthesis of indoles and as a reagent in organic chemistry, hexadecylhydrazine is known for its surfactant properties. The unique combination of a phenyl group and a long alkyl chain in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other hydrazine derivatives may not fulfill.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in multiple fields. Further research is needed to fully explore its potential and develop new applications for this intriguing compound.
属性
IUPAC Name |
1-phenylhexadecylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24-23)21-18-15-14-16-19-21/h14-16,18-19,22,24H,2-13,17,20,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNHWNWCULNPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C1=CC=CC=C1)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














